

An In-Depth Technical Guide to Irgacure 369: Discovery, Development, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

Cat. No.: B048418

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This technical guide provides a comprehensive overview of the photoinitiator Irgacure 369, intended for researchers, scientists, and professionals in drug development and related fields. It covers the historical development, chemical properties, synthesis, mechanism of action, and diverse applications of this widely used compound.

Introduction and Historical Context

Irgacure 369, chemically known as 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1, is a highly efficient Type I photoinitiator for radical polymerization.^[1]^[2] Its development can be traced back to the pioneering work of Ciba Specialty Chemicals (now part of BASF) in the field of UV-curing technology, which began in the 1970s with the introduction of the first commercial photoinitiators.^[2] The emergence of α -amino ketones as a significant class of photoinitiators in the 1980s marked a pivotal advancement, offering improved absorption characteristics and radical generation efficiency.^[1]

Patented by Ciba in 1991, Irgacure 369 was the result of systematic structure-activity relationship studies focused on morpholine derivatives.^[1] Researchers successfully optimized the molecular structure to balance the electron-donating properties of the dimethylamino group with the stabilizing effect of the morpholinophenyl moiety, leading to exceptional photoinitiation rates in acrylate-based systems.^[1] Initially commercialized in the early 2000s, its primary applications were in the graphic arts industry.^[1] However, its superior performance

characteristics, particularly in pigmented systems, led to its rapid adoption in a broader range of applications, including industrial coatings and electronics.^{[1][3]}

Physicochemical and Spectroscopic Properties

Irgacure 369 is a slightly yellow, odorless, crystalline powder.^{[4][5]} Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|---|-------------------|
| Chemical Name | 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1 | ^[4] |
| CAS Number | 119313-12-1 | ^[4] |
| Molecular Formula | C ₂₃ H ₃₀ N ₂ O ₂ | ^[6] |
| Molecular Weight | 366.5 g/mol | ^{[6][7]} |
| Melting Point | 110-119 °C | ^[8] |
| Appearance | Yellowish powder | ^[8] |

Solubility:

Irgacure 369 exhibits good solubility in a variety of common organic solvents and monomers, which facilitates its incorporation into diverse formulations.

| Solvent | Solubility (g/100 g solution at 20°C) | Reference |
|-----------------------------|--|----------------|
| Acetone | 17 | ^[4] |
| Butyl Acetate | 11 | ^[4] |
| Toluene | 27 | ^[4] |
| Hexanedioldiacrylate (HDDA) | 5 | ^[4] |

UV Absorption Spectrum:

The UV absorption spectrum of Irgacure 369 is a critical characteristic that dictates its efficiency in capturing light energy to initiate polymerization.

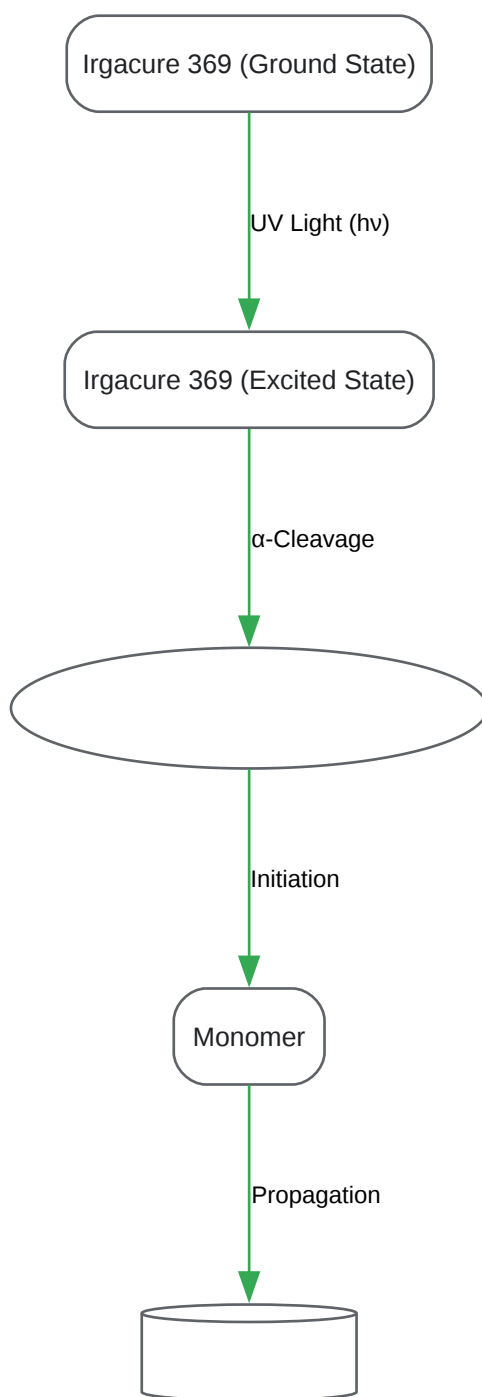
| Wavelength (nm) | Molar Extinction Coefficient (ϵ) in Acetonitrile |
|-----------------|---|
| 232 | ~41,000 |
| 321 | ~27,000 |

Note: The molar extinction coefficients are estimated from the provided absorption spectrum in the Ciba technical datasheet.

Mechanism of Photoinitiation

Irgacure 369 is a Type I photoinitiator, meaning it undergoes intramolecular bond cleavage (α -cleavage) upon absorption of UV radiation to generate free radicals.^[1] This process is highly efficient and is the basis for its effectiveness in initiating polymerization.

The photoinitiation process can be described by the following signaling pathway:



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Mechanism of Photoinitiation for Irgacure 369.

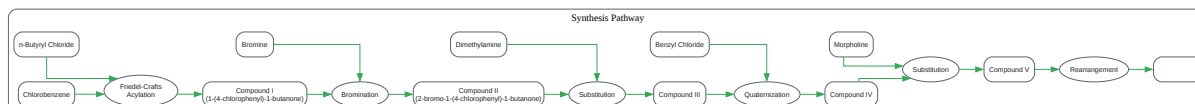
Upon absorption of UV light, the Irgacure 369 molecule transitions to an excited state. This excited molecule then undergoes rapid α -cleavage of the carbon-carbon bond between the carbonyl group and the adjacent carbon atom bearing the benzyl and dimethylamino groups.

This fragmentation results in the formation of two distinct free radicals: a benzoyl radical and an aminoalkyl radical. Both of these radical species are capable of initiating the polymerization of unsaturated monomers, such as acrylates, by attacking the double bonds and starting the chain reaction.^[1]

Experimental Protocols

Synthesis of Irgacure 369

A common synthetic route to Irgacure 369 involves a multi-step process starting from readily available materials.^{[1][6][9]}



Experimental Workflow

Prepare Formulation
(Monomer + Irgacure 369)

Apply Thin Film
onto Substrate

UV Curing

Characterize Cured Film
(e.g., FTIR, hardness)

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Irgacure 369: Discovery, Development, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048418#irgacure-369-discovery-and-historical-development]

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